molecular formula C8H4F2O3 B7900649 (3,5-Difluorophenyl)glyoxylic acid

(3,5-Difluorophenyl)glyoxylic acid

Cat. No.: B7900649
M. Wt: 186.11 g/mol
InChI Key: IMSPPXWJEBHAEM-UHFFFAOYSA-N
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Description

(3,5-Difluorophenyl)glyoxylic acid is an organic compound with the molecular formula C8H4F2O3 It is a derivative of glyoxylic acid where the phenyl ring is substituted with two fluorine atoms at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Difluorophenyl)glyoxylic acid typically involves the introduction of the glyoxylic acid moiety to a 3,5-difluorophenyl precursor. One common method is the oxidation of 3,5-difluorobenzyl alcohol using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the choice of solvents and catalysts can be optimized to reduce production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3,5-Difluorophenyl)glyoxylic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the glyoxylic acid moiety to an alcohol or aldehyde.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are common oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(3,5-Difluorophenyl)glyoxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (3,5-Difluorophenyl)glyoxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms on the phenyl ring can enhance the compound’s binding affinity and specificity for certain biological targets. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorophenylacetic acid: Similar in structure but with an acetic acid moiety instead of glyoxylic acid.

    3,5-Difluorobenzoic acid: Contains a benzoic acid moiety and lacks the glyoxylic acid functionality.

    3,5-Difluorophenylboronic acid: Contains a boronic acid group instead of glyoxylic acid.

Uniqueness

(3,5-Difluorophenyl)glyoxylic acid is unique due to the presence of both the glyoxylic acid moiety and the fluorinated phenyl ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(3,5-difluorophenyl)-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2O3/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSPPXWJEBHAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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